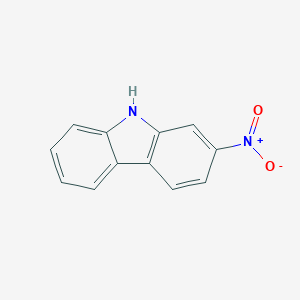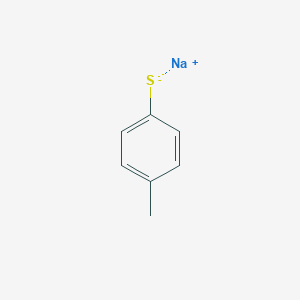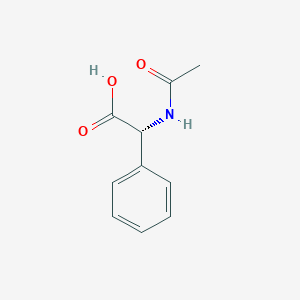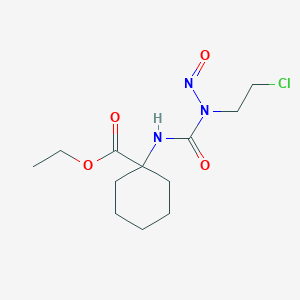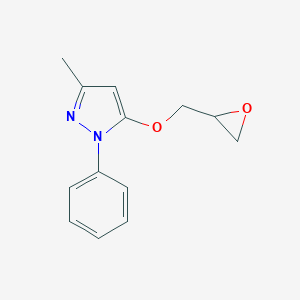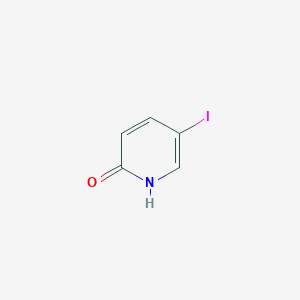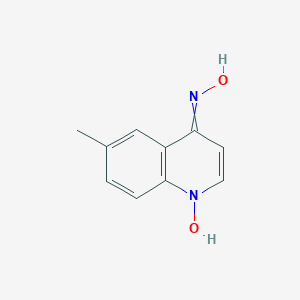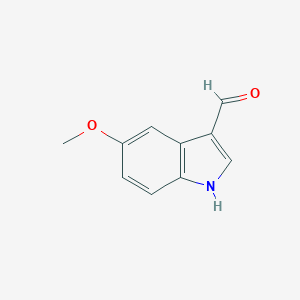![molecular formula C18H18O4 B080155 [2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- CAS No. 14991-63-0](/img/structure/B80155.png)
[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- is a chemical compound that belongs to the family of flavonoids. It is a natural product that is found in several plant species, including Sophora flavescens, Erythrina mulungu, and Pterocarpus marsupium. This compound has gained significant attention from the scientific community due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and the regulation of gene expression. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the antioxidant defense system.
Biochemical And Physiological Effects
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to protect against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Additionally, it is readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-. One area of interest is the development of novel synthetic analogs with improved pharmacological properties. Another area of interest is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways and gene expression profiles.
Synthesis Methods
The synthesis of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- can be achieved through several methods. One of the most common methods is the condensation of 2-hydroxybenzaldehyde with 2,3-dihydroxybenzaldehyde in the presence of a base. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 2,4,5-trimethoxybenzaldehyde in the presence of a base. Both of these methods result in the formation of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- with good yields.
Scientific Research Applications
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and neuroprotective activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
properties
CAS RN |
14991-63-0 |
|---|---|
Product Name |
[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- |
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
6a,10-dimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromene |
InChI |
InChI=1S/C18H18O4/c1-19-14-8-7-12-10-18(20-2)17(22-16(12)9-14)15-6-4-3-5-13(15)11-21-18/h3-9,17H,10-11H2,1-2H3 |
InChI Key |
JVXKLXVZSKFCML-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1 |
synonyms |
5,6a,7,12a-Tetrahydro-6a,10-dimethoxy[2]benzopyrano[4,3-b][1]benzopyran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
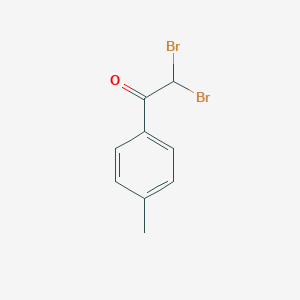
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
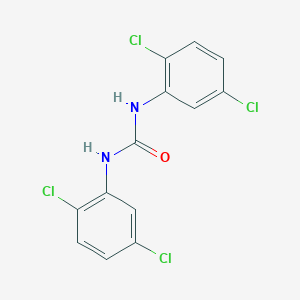
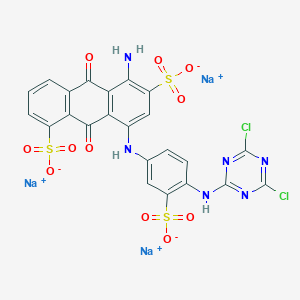
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
